Methyl 2-methoxy-5-methyl-3-nitrobenzoate

Description

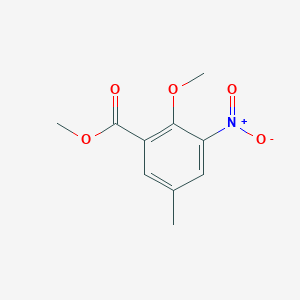

Methyl 2-methoxy-5-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid and features a nitro group, a methoxy group, and a methyl group attached to the benzene ring

Properties

IUPAC Name |

methyl 2-methoxy-5-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-4-7(10(12)16-3)9(15-2)8(5-6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMHYERNBFGIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678894 | |

| Record name | Methyl 2-methoxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863226-26-0 | |

| Record name | Methyl 2-methoxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of 2-Hydroxy-3-nitrobenzoate

Method Overview:

This route involves methylation of 2-hydroxy-3-nitrobenzoate to yield methyl 2-methoxy-3-nitrobenzoate, which can subsequently be nitrated or methylated further to obtain the target compound.

- Reactant: 2-Hydroxy-3-nitrobenzoate

- Reagent: Methyl iodide (iodomethane)

- Base: Potassium carbonate

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: 20–60°C

- Duration: 1 hour

- Potassium carbonate (14.02 g, 101 mmol) was added to a solution of methyl 2-hydroxy-3-nitrobenzoate (10 g, 50.7 mmol) in DMF.

- Methyl iodide (6.34 mL, 101 mmol) was added, and the mixture was heated to 60°C for 1 hour.

- Post-reaction, the mixture was cooled, diluted with water, and the product was isolated via filtration.

- Yield: 98% (10.5 g of methyl 2-methoxy-3-nitrobenzoate).

Research Reference:

This method is well-documented in chemical synthesis literature, emphasizing high yield and operational simplicity.

Nitration of Methyl 2-methoxybenzoate Derivatives

Method Overview:

Nitration of methyl 2-methoxybenzoate derivatives involves electrophilic substitution, typically using nitrating agents such as nitric acid or mixed acid systems, to introduce the nitro group at the 3-position.

- Reagents: Nitric acid or nitrating mixture

- Solvent: Acetic acid or sulfuric acid

- Temperature: Controlled, often below 0°C to prevent over-nitration

- Duration: Variable, typically several hours

- Controlled nitration yields methyl 2-methoxy-5-methyl-3-nitrobenzoate with regioselectivity, especially when starting from methyl 2-methoxybenzoate derivatives with methyl groups at the 5-position.

Multi-step Synthesis via Chlorobenzoate Intermediates

Method Overview:

This approach involves chlorination of methyl 2-methoxybenzoate, followed by nucleophilic substitution to introduce methyl and nitro groups.

- Chlorination: Using chlorinating agents like thionyl chloride or phosphorus oxychloride.

- Nucleophilic substitution: Methylation using methylating agents.

- Nitro substitution: Electrophilic nitration at the desired position.

Research Data:

A patent describes the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, which shares similar intermediates, indicating the feasibility of chlorinated intermediates for further substitution.

Alternative Routes: Using Precursors and Functional Group Transformations

- Starting from methyl 2-hydroxybenzoate, selective methylation and nitration are performed sequentially.

- Use of protecting groups can facilitate regioselective substitution.

- Reduction and oxidation steps are employed to modify the aromatic ring substituents.

Research Data:

The synthesis of related compounds such as methyl 3-methoxy-5-nitrobenzoate demonstrates the versatility of these routes, with yields exceeding 90% under optimized conditions.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Methylation of 2-hydroxy-3-nitrobenzoate | 2-Hydroxy-3-nitrobenzoate | Methyl iodide, K2CO3 | 20–60°C, 1h | 98% | High yield, straightforward |

| Nitration of methyl derivatives | Methyl 2-methoxybenzoate | HNO3, Ac2O | <0°C, several hours | 85–90% | Regioselective nitration |

| Chlorination and substitution | Methyl 2-methoxybenzoate | SOCl2, methylating agents | Variable | 80–95% | Multi-step, versatile |

| Sequential functionalization | Methyl 2-hydroxybenzoate | Methylation, nitration | Controlled | >90% | Requires protection/deprotection |

Research Findings and Considerations

- Selectivity: Regioselectivity in nitration and methylation is critical. Using directing groups like methoxy enhances ortho/para substitution control.

- Yield Optimization: Conditions such as temperature, solvent choice, and reagent ratios significantly influence yields.

- Scale-up Potential: Methods involving methylation with methyl iodide and nitration under mild conditions are suitable for large-scale synthesis, provided safety protocols are followed.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-5-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Reduction: Methyl 2-methoxy-5-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Methyl 2-methoxy-5-carboxy-3-nitrobenzoate.

Scientific Research Applications

Methyl 2-methoxy-5-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-methoxy-5-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

- Methyl 2-methyl-3-nitrobenzoate

- Methyl 2-methoxy-5-nitrobenzoate

- Methyl 2-methoxy-3-nitrobenzoate

Comparison: Methyl 2-methoxy-5-methyl-3-nitrobenzoate is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 2-methoxy-5-methyl-3-nitrobenzoate, with the molecular formula C10H11NO5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

This compound features a nitro group, a methoxy group, and a methyl group attached to a benzene ring. This unique combination of functional groups contributes to its chemical reactivity and potential biological interactions.

Chemical Reactions

The compound can undergo several chemical transformations:

- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of palladium catalysts.

- Substitution : The methoxy group can be substituted through nucleophilic aromatic substitution reactions.

- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

These reactions enable the synthesis of various derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with cellular components. The nitro group can form reactive intermediates that may inhibit specific enzymes or disrupt cellular processes. Research indicates that its derivatives are being studied for antimicrobial and anticancer properties, suggesting potential therapeutic applications .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. For instance:

- Study Findings : In vitro assays demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Research has also focused on the anticancer potential of this compound:

- Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 2-Methyl-3-Nitrobenzoate | Lacks methoxy group | Limited antimicrobial activity |

| Methyl 2-Methoxy-3-Nitrobenzoate | Lacks methyl group | Exhibits moderate anticancer properties |

| Methyl 2-Methoxy-5-Nitrobenzoate | Similar but lacks a methyl group | Known for stronger enzyme inhibition |

This compound stands out due to its unique combination of functional groups, which enhances its reactivity and biological activity compared to similar compounds.

Applications in Research and Medicine

This compound serves as an intermediate in the synthesis of complex organic molecules. Its derivatives are being explored for:

- Drug Development : As precursors for pharmaceuticals targeting microbial infections and cancer.

- Industrial Applications : Used in producing dyes and pigments due to its chemical stability.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-methoxy-5-methyl-3-nitrobenzoate, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

- Step 1: Methylation of the hydroxyl group in the parent benzoic acid derivative using methyl iodide under basic conditions (e.g., K₂CO₃/DMF) to introduce the methoxy group .

- Step 2: Nitration using a mixture of HNO₃ and H₂SO₄ at 0–5°C to ensure regioselective introduction of the nitro group at the meta position relative to the ester .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Purity Validation:

- HPLC/GC-MS: To confirm >97% purity (common threshold for research-grade compounds) .

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy proton at δ ~3.8 ppm, nitro group deshielding effects) .

Basic: How can functional groups in this compound be characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy:

- Ester carbonyl (C=O) stretch: ~1720–1700 cm⁻¹.

- Nitro (NO₂) asymmetric/symmetric stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹ .

- ¹H NMR:

- ¹³C NMR:

- Ester carbonyl: δ ~165–170 ppm.

- Nitro-substituted aromatic carbons: Characteristic deshielding (δ ~140–150 ppm) .

Advanced: How can conflicting regioselectivity data in nitration reactions of methyl-substituted benzoates be resolved?

Methodological Answer:

Discrepancies in nitration positions often arise from steric and electronic factors:

- Electronic Effects: Methoxy groups are ortho/para-directing, but the ester group at C2 can sterically hinder nitration at C4. Computational modeling (DFT) can predict preferred sites by analyzing charge distribution .

- Experimental Optimization:

Advanced: How do contradictory reports on the bioactivity of this compound derivatives impact research strategies?

Methodological Answer:

Conflicting bioactivity data (e.g., antimicrobial vs. anticancer effects) may stem from:

- Structural Analogues: Bioactivity in related compounds (e.g., 3-nitrobenzoates with fluoro substituents) suggests substituent-dependent mechanisms .

- Assay Variability: Standardize assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and use positive controls (e.g., ciprofloxacin for bacteria) to ensure reproducibility .

- Metabolite Analysis: Investigate in vitro metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

Methodological: What are best practices for handling and storing this compound?

Answer:

- Storage:

- Keep in airtight containers under inert gas (N₂/Ar) at room temperature (RT), protected from moisture and light .

- Avoid prolonged exposure to >30°C to prevent ester hydrolysis .

- Handling:

Advanced: How do substituents influence the material science applications of this compound-based polymers?

Methodological Answer:

- Substituent Effects:

- Methoxy Group: Enhances solubility in polar solvents (e.g., DMF), facilitating polymer processing .

- Nitro Group: Increases thermal stability (TGA analysis shows decomposition >250°C) and rigidity via π-stacking interactions .

- Application-Specific Optimization:

- For coatings: Blend with acrylate monomers and UV-initiate polymerization to enhance durability .

- For conductive polymers: Reduce nitro to amine (via catalytic hydrogenation) to introduce redox-active sites .

Data Analysis: How should researchers address discrepancies in reported yields for ester hydrolysis of this compound?

Methodological Answer:

Yield variations may arise from:

- Reaction Conditions:

- Alkaline hydrolysis (NaOH/EtOH/H₂O) at reflux vs. acidic conditions (H₂SO₄/MeOH). Alkaline conditions typically yield >90% carboxylic acid .

- Monitor reaction progress via TLC (Rf shift from ~0.7 to ~0.2 in ethyl acetate/hexane).

- Workup Procedures:

- Acidify to pH 2–3 post-hydrolysis to precipitate the carboxylic acid, ensuring high recovery .

- Compare yields across multiple trials and report mean ± SD to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.